1-(4-(Difluoromethyl)phenyl)naphthalene
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Overview
Description
1-(4-(Difluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H12F2. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group that contains a difluoromethyl group at the para position.
Preparation Methods
The synthesis of 1-(4-(Difluoromethyl)phenyl)naphthalene typically involves the introduction of the difluoromethyl group into the aromatic system. One common method is the use of difluoromethylation reagents in a reaction with a suitable aromatic precursor. For instance, the reaction of 4-bromophenylnaphthalene with a difluoromethylating agent under palladium-catalyzed conditions can yield the desired product . Industrial production methods often involve large-scale difluoromethylation processes that utilize specialized reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(Difluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction
Scientific Research Applications
1-(4-(Difluoromethyl)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, especially in the context of fluorine-containing drugs.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(4-(Difluoromethyl)phenyl)naphthalene exerts its effects is largely dependent on its interaction with molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to desired therapeutic outcomes .
Comparison with Similar Compounds
1-(4-(Difluoromethyl)phenyl)naphthalene can be compared with other difluoromethylated aromatic compounds, such as:
1-(4-(Trifluoromethyl)phenyl)naphthalene: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical reactivity and biological activity.
1-(4-(Fluoromethyl)phenyl)naphthalene: The presence of a single fluorine atom in the fluoromethyl group can result in distinct properties compared to the difluoromethyl analogue.
1-(4-(Methyl)phenyl)naphthalene: The absence of fluorine atoms in the methyl group can significantly alter the compound’s behavior in chemical reactions and biological systems
Biological Activity
1-(4-(Difluoromethyl)phenyl)naphthalene is an aromatic compound characterized by a naphthalene core with a difluoromethyl group on a phenyl ring. Its molecular formula is C15H12F2, indicating the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer applications. Derivatives of naphthalene have been shown to interact with various biological targets such as enzymes and receptors, influencing pathways associated with cell proliferation and apoptosis. The difluoromethyl group may enhance these activities by improving metabolic stability and bioavailability.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Its interactions with cellular receptors could provide insights into its pharmacological potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of the difluoromethyl substitution pattern. This modification enhances lipophilicity and alters electronic properties, leading to distinct pharmacokinetic profiles compared to other structurally similar compounds. For example, SAR studies have shown that fluorinated compounds often exhibit increased potency against various biological targets due to their enhanced binding affinity .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Key Features |
---|---|---|
1-Phenylnaphthalene | Naphthalene derivative | Lacks fluorine substituents; used in research |
4-(Trifluoromethyl)phenyl-naphthalene | Trifluoromethylated | Similar electronic properties; potential pharmaceutical applications |
1-(4-Fluorophenyl)naphthalene | Fluoro-substituted | Exhibits different biological activities due to single fluorine atom |
The presence of the difluoromethyl group in this compound enhances its lipophilicity and potential biological activity compared to these other compounds. This modification can lead to distinct interactions within biological systems, making it a candidate for further pharmacological exploration.
Study on Naphthalene Derivatives
A study focusing on naphthalene derivatives found that compounds with similar structures exhibited significant anticancer activity. The research highlighted that the introduction of fluorinated groups could enhance the effectiveness of these compounds against cancer cell lines .
Pharmacokinetic Properties
Another study investigated the pharmacokinetic properties of difluoromethyl-containing compounds. It was found that these compounds often display improved absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents. The study emphasized the importance of fluorination in enhancing drug-like properties .
Properties
Molecular Formula |
C17H12F2 |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
InChI Key |
HUEDVIYCRBEYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(F)F |
Origin of Product |
United States |
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